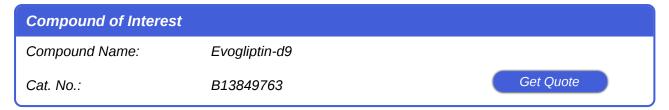


Incurred Sample Reanalysis in Evogliptin Pharmacokinetic Studies: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, ensuring the reliability and reproducibility of bioanalytical data is paramount. Incurred sample reanalysis (ISR) serves as a critical in-study validation to confirm the accuracy and precision of bioanalytical methods under real-world conditions. This guide provides a comparative overview of the methodologies and regulatory expectations surrounding ISR in pharmacokinetic (PK) studies of Evogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. While specific ISR percentage difference data for Evogliptin are not publicly available in the reviewed literature, this document outlines the established bioanalytical methods for Evogliptin that would undergo such analysis and the universal regulatory framework governing ISR.

Understanding Incurred Sample Reanalysis (ISR)

Bioanalytical method validation is initially performed using spiked quality control (QC) samples prepared in a control matrix. However, incurred samples—those obtained from subjects in a clinical or non-clinical study after drug administration—can present different challenges. Factors such as protein binding, the presence of metabolites, sample inhomogeneity, and matrix effects can influence the analytical results in ways not fully captured by spiked QCs.[1]

ISR addresses this by reanalyzing a subset of study samples in a separate analytical run and comparing the results to the original values. This process verifies the reproducibility of the bioanalytical method for the specific study population and matrix.



Regulatory Framework for ISR

Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for ISR. These guidelines are crucial for the acceptance of bioanalytical data in regulatory submissions.

Regulatory Body	Key Guideline Aspects	Acceptance Criteria (Small Molecules)
FDA	ISR is expected for all studies submitted as part of a New Drug Application (NDA), Biologics License Application (BLA), or Abbreviated New Drug Application (ANDA). Samples for reanalysis should not be pooled.[2]	At least two-thirds (67%) of the reanalyzed samples must have results within ±20% of the original result.
EMA	ISR should be conducted for pivotal bioequivalence trials, the first clinical trial in subjects, the first patient trial, and trials in patients with impaired hepatic and/or renal function. A tiered approach to the number of samples is recommended (e.g., 10% for the first 1,000 samples and 5% thereafter).	At least two-thirds (67%) of the reanalyzed samples must have results within ±20% of the mean of the initial and repeat values.

Bioanalytical Methods for Evogliptin Amenable to ISR

The primary method for quantifying Evogliptin in biological matrices, particularly human plasma, is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Several validated LC-MS/MS methods have been reported in the literature, forming the basis for pharmacokinetic assessments and, consequently, for ISR.



Table 1: Comparison of Validated LC-MS/MS Methods for

Evoaliptin

Parameter	Method 1	Method 2
Sample Preparation	Protein Precipitation	Protein Precipitation
Chromatographic Column	C18 column	C18 column
Mobile Phase	Acetonitrile and ammonium formate buffer	Methanol and ammonium acetate buffer
Detection	Tandem Mass Spectrometry (MS/MS)	Tandem Mass Spectrometry (MS/MS)
Linearity Range	0.5–50 μg/L[3]	Not explicitly stated
Accuracy	97.81%–104.30%[3]	Not explicitly stated
Precision (CV%)	≤7.004%[3]	Not explicitly stated

Experimental Protocols

While specific ISR protocols for Evogliptin studies are not detailed in the public domain, a general experimental workflow can be constructed based on regulatory guidelines and the validated bioanalytical methods.

General Bioanalytical Method for Evogliptin

A common approach for the quantification of Evogliptin in plasma involves the following steps:

- Sample Preparation: A simple and rapid protein precipitation method is typically employed.
 This involves adding a precipitating agent, such as acetonitrile, to the plasma sample to remove proteins.
- Chromatographic Separation: The supernatant is then injected into a High-Performance
 Liquid Chromatography (HPLC) system. A reverse-phase C18 column is commonly used to
 separate Evogliptin from other matrix components. The mobile phase usually consists of a
 mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g.,
 ammonium formate or ammonium acetate).



 Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer for detection and quantification. This provides high sensitivity and selectivity for Evogliptin.

Incurred Sample Reanalysis Protocol

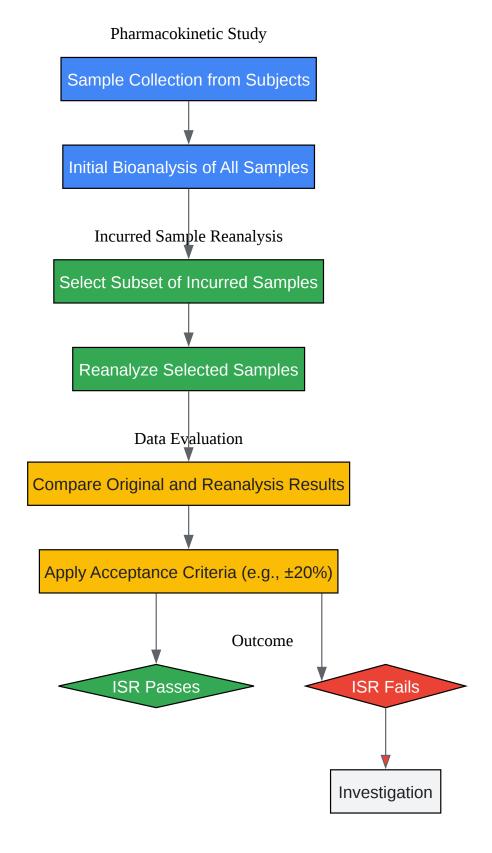
The ISR protocol would be implemented as follows:

- Sample Selection: A predetermined number of incurred samples (typically 5-10% of the total number of study samples) are selected. Samples should be chosen to cover the entire pharmacokinetic profile, including points around the maximum concentration (Cmax) and in the terminal elimination phase.
- Reanalysis: The selected incurred samples are reanalyzed in a separate analytical run on a different day from the original analysis.
- Comparison and Evaluation: The percentage difference between the initial concentration and the concentration obtained upon reanalysis is calculated for each sample. These differences are then evaluated against the acceptance criteria set by the regulatory authorities (i.e., at least 67% of the results must be within ±20% of the original values).

Visualizing the ISR Workflow

The following diagram illustrates the logical flow of the Incurred Sample Reanalysis process.





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Caption: Workflow of the Incurred Sample Reanalysis (ISR) process.



Conclusion

Incurred sample reanalysis is a non-negotiable component of modern bioanalytical method validation, providing an essential check on the reproducibility of analytical data from in-life studies. While specific ISR data for Evogliptin pharmacokinetic studies are not publicly disseminated, the well-established and validated LC-MS/MS methods for its quantification provide a robust foundation for performing such analysis in accordance with stringent FDA and EMA guidelines. The successful execution of ISR is critical for ensuring the integrity of pharmacokinetic data and, ultimately, for the successful regulatory submission and approval of new drug candidates like Evogliptin. Researchers and scientists involved in the bioanalysis of Evogliptin must adhere to these principles to guarantee the quality and reliability of their findings.

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